

Application of **MS47134** in Cryo-Electron Microscopy Studies of the MRGPRX4 Receptor

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Application Note: **MS47134** as a Novel Tool for High-Resolution Cryo-EM Structural Studies of the Mas-related G Protein-Coupled Receptor X4 (MRGPRX4)

Introduction

MS47134 is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key mediator of itch and mast cell-mediated hypersensitivity.[1][2][3] Its ability to selectively bind and stabilize MRGPRX4 in an active conformation makes it an invaluable tool for structural biology, particularly for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). This application note details the use of MS47134 in the structural elucidation of the Gq-coupled MRGPRX4 complex, providing researchers, scientists, and drug development professionals with the necessary protocols and data for replicating and expanding upon these findings.

Key Applications

- Facilitation of High-Resolution Cryo-EM: **MS47134** has been successfully used to stabilize the MRGPRX4 receptor in complex with its signaling partner, the Gq protein, enabling the determination of its structure at a resolution of 2.6 Å.[4]
- Understanding Ligand Recognition: The cryo-EM structure of the MRGPRX4-MS47134-Gq
 complex provides critical insights into the molecular interactions within the ligand-binding



pocket, revealing a unique binding mode distinct from other GPCRs.[4]

Structure-Based Drug Discovery: The detailed structural information obtained using
 MS47134 as a probe serves as a foundation for the rational design and development of novel therapeutics targeting MRGPRX4 for conditions such as chronic itch and pain.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with **MS47134** and its application in the cryo-EM study of MRGPRX4.

Parameter	Value	Reference
MS47134 Potency (EC50)	149 nM	[1][2][6]
Selectivity	47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.	[1][4][6]
Cryo-EM Structure Resolution	2.6 Å	[4]
PDB ID	7S8P	[7][8]
EMDB ID	EMD-24900	[8]
EMPIAR ID	10852	[9]

Signaling Pathway of MRGPRX4 Activation

The following diagram illustrates the signaling pathway initiated by the binding of an agonist, such as **MS47134**, to the MRGPRX4 receptor, leading to the activation of the Gq protein and downstream cellular responses.





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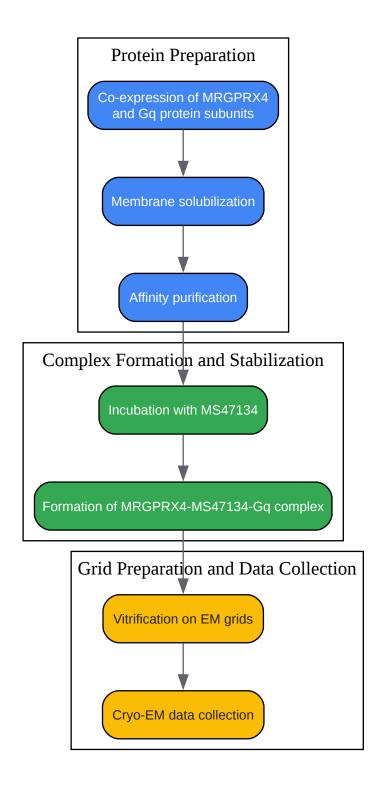
MRGPRX4 signaling pathway upon agonist binding.

Protocols

Experimental Workflow for Cryo-EM Sample Preparation

The following diagram outlines the general workflow for preparing the MRGPRX4-**MS47134**-Gq complex for cryo-EM analysis.





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Workflow for cryo-EM sample preparation.

Detailed Methodologies



1. Protein Expression and Purification

- Constructs: Human MRGPRX4 was cloned into an appropriate expression vector. The Gαq,
 Gβ1, and Gy2 subunits of the Gq protein were also prepared for co-expression.
- Expression System: The proteins were co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.
- Cell Culture and Infection: Sf9 cells were grown in suspension culture to a density of 2.5-3.0
 x 10⁶ cells/mL and infected with baculoviruses for MRGPRX4 and Gq subunits.
- Harvesting and Membrane Preparation: Cells were harvested 48 hours post-infection by centrifugation. The cell pellet was resuspended in a lysis buffer and homogenized. The cell lysate was then centrifuged to pellet the cell membranes.
- Solubilization: The isolated membranes were resuspended in a solubilization buffer containing detergents (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)) to extract the membrane proteins.
- Affinity Chromatography: The solubilized protein complex was purified using affinity chromatography, targeting a tag on the MRGPRX4 receptor (e.g., a FLAG tag).

2. MRGPRX4-MS47134-Gg Complex Formation

- Agonist Incubation: The purified MRGPRX4-Gq complex was incubated with a saturating concentration of MS47134 to ensure maximal receptor activation and complex stabilization.
- Size-Exclusion Chromatography: The complex was further purified by size-exclusion chromatography to remove any aggregates and unbound ligand.
- 3. Cryo-EM Grid Preparation and Data Collection
- Grid Preparation: Aliquots of the purified complex were applied to glow-discharged cryo-EM grids. The grids were then blotted to create a thin film of the sample and rapidly plungefrozen in liquid ethane using a vitrification robot.



- Microscopy: Data was collected on a Titan Krios transmission electron microscope operating at 300 kV.
- Data Acquisition: Automated data collection was performed to acquire a large dataset of movie micrographs.
- 4. Image Processing and Structure Determination
- Motion Correction and CTF Estimation: The raw movie frames were aligned and summed, and the contrast transfer function (CTF) of each micrograph was estimated.
- Particle Picking and 2D Classification: Individual particle images were picked from the micrographs and subjected to 2D classification to select for high-quality particles.
- 3D Reconstruction and Refinement: An initial 3D model was generated, followed by iterative rounds of 3D classification and refinement to obtain a high-resolution map of the MRGPRX4-MS47134-Gq complex.
- Model Building and Validation: An atomic model of the complex was built into the cryo-EM density map and validated using established structural biology software.

Conclusion

MS47134 is a critical tool for the structural elucidation of the MRGPRX4 receptor. Its high potency and selectivity enable the stabilization of the receptor in an active conformation, which is essential for successful cryo-EM studies. The detailed protocols and data presented here provide a comprehensive guide for researchers aiming to utilize **MS47134** in their structural biology and drug discovery efforts targeting MRGPRX4 and related receptors.

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